molecular formula C10H18O3 B13315042 2-Hydroxy-3-(3-methylcyclohexyl)propanoic acid

2-Hydroxy-3-(3-methylcyclohexyl)propanoic acid

Cat. No.: B13315042
M. Wt: 186.25 g/mol
InChI Key: YCXQKYZLGPRRHL-UHFFFAOYSA-N
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Description

2-Hydroxy-3-(3-methylcyclohexyl)propanoic acid is an organic compound with the molecular formula C10H18O3 It is characterized by a hydroxyl group (-OH) and a carboxylic acid group (-COOH) attached to a propanoic acid backbone, with a 3-methylcyclohexyl group as a substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-3-(3-methylcyclohexyl)propanoic acid typically involves the reaction of 3-methylcyclohexanone with a suitable reagent to introduce the hydroxyl and carboxylic acid groups. One common method is the aldol condensation followed by oxidation. The reaction conditions often include the use of a base such as sodium hydroxide (NaOH) and an oxidizing agent like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as catalytic hydrogenation or biocatalytic processes. These methods aim to optimize yield and purity while minimizing environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-3-(3-methylcyclohexyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Hydroxy-3-(3-methylcyclohexyl)propanoic acid has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Hydroxy-3-(3-methylcyclohexyl)propanoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups allow it to form hydrogen bonds and ionic interactions with enzymes and receptors, potentially modulating their activity. These interactions can influence various biological processes, such as inflammation and microbial growth.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy-2-methylpropanoic acid:

    3-Hydroxy-2-methylpropanoic acid: Similar backbone but different substituents.

    3-Hydroxy-3-methylbutanoic acid: Similar functional groups but different carbon chain structure.

Uniqueness

2-Hydroxy-3-(3-methylcyclohexyl)propanoic acid is unique due to the presence of the 3-methylcyclohexyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying structure-activity relationships and developing novel chemical entities.

Properties

Molecular Formula

C10H18O3

Molecular Weight

186.25 g/mol

IUPAC Name

2-hydroxy-3-(3-methylcyclohexyl)propanoic acid

InChI

InChI=1S/C10H18O3/c1-7-3-2-4-8(5-7)6-9(11)10(12)13/h7-9,11H,2-6H2,1H3,(H,12,13)

InChI Key

YCXQKYZLGPRRHL-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(C1)CC(C(=O)O)O

Origin of Product

United States

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